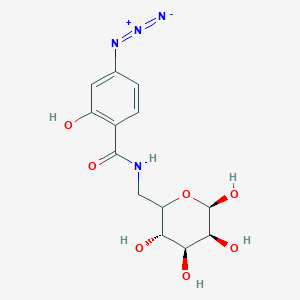
N-(4-アジドサリチル)-6-アミド-6-デオキシグルコピラノース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose is a complex organic compound that features both azido and amido functional groups
科学的研究の応用
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions and enzyme activities.
Medicine: Potential use in drug development and as a probe in diagnostic assays.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
Mode of Action
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose, also known as GalNASA, is a photoactivatable, radioiodinatable analog of N-acetylgalactosamine (GalNAc) . It is used for labeling the carbohydrate binding site of discoidin I . The compound interacts with its target through a process of affinity labeling, which involves the formation of covalent bonds between the compound and its target .
Pharmacokinetics
Similar compounds, such as n-hydroxysuccinimidyl-4-azidosalicylic acid (nhs-asa), are known to react via ester to primary amine by amide bond formation in the ph range 65-85 . The second bonding occurs during UV irradiation (250 nm) via reactive nitrene . This suggests that the compound’s bioavailability may be influenced by factors such as pH and light exposure.
Result of Action
The molecular and cellular effects of N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose’s action are largely dependent on its target. By labeling the carbohydrate binding site of discoidin I, the compound may influence the protein’s ability to recognize and bind to specific carbohydrates .
Action Environment
Environmental factors such as pH and light exposure can influence the action, efficacy, and stability of N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose . For instance, the compound’s ability to form bonds with its target is influenced by the pH of the environment . Additionally, UV irradiation is required for the compound’s second bonding process .
生化学分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing their function
Cellular Effects
Given its potential interactions with various biomolecules, it is plausible that this compound could influence a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose typically involves multiple steps, starting with the preparation of the glucopyranose derivative. The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by an azide ion. The amido group is then introduced through an amidation reaction, often involving the use of an amine and a carboxylic acid derivative under specific conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azido group can be reduced to an amine group under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives or other nitrogen-containing compounds.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- N-(4-Azidosalicyl)galactosamine
- N-Hydroxysuccinimidyl-4-azidosalicylic acid
- 12-[(4-Azidosalicyl)amino]dodecanoic acid
Uniqueness
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose is unique due to its specific combination of azido and amido functional groups attached to a glucopyranose backbone. This structure provides distinct reactivity and binding properties, making it particularly useful in biochemical applications such as photoaffinity labeling and molecular probing.
特性
IUPAC Name |
4-azido-2-hydroxy-N-[[(3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O7/c14-17-16-5-1-2-6(7(18)3-5)12(22)15-4-8-9(19)10(20)11(21)13(23)24-8/h1-3,8-11,13,18-21,23H,4H2,(H,15,22)/t8?,9-,10+,11+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMENESIYYZEZKA-LTVPSGEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2C(C(C(C(O2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2[C@H]([C@@H]([C@@H]([C@@H](O2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

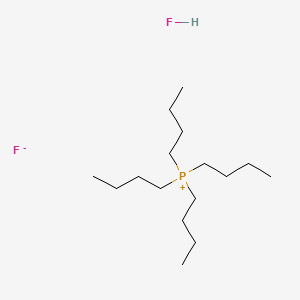
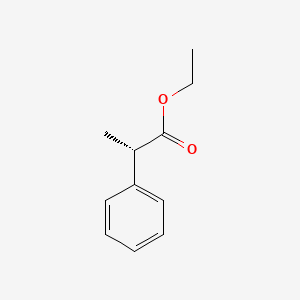
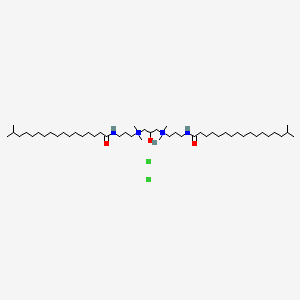
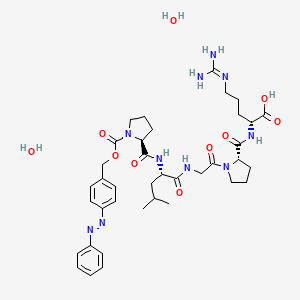
![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)
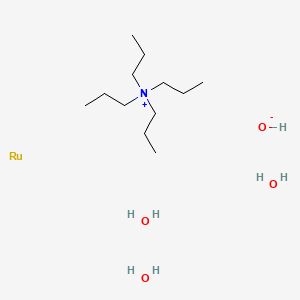
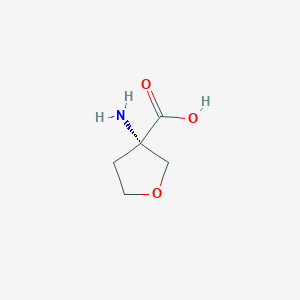
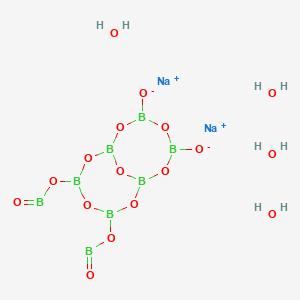
![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)

